2'-OMe-Bz-C Phosphoramidite
Overview
Description
2’-O-Me-C(Bz) Phosphoramidite is a modified phosphoramidite monomer used primarily in the synthesis of oligonucleotides. This compound is characterized by its high purity and stability, making it a valuable tool in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Me-C(Bz) Phosphoramidite typically involves the protection of the 2’-hydroxyl group of cytidine with a methyl group, followed by the protection of the amino group with a benzoyl groupThe reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent hydrolysis .
Industrial Production Methods
Industrial production of 2’-O-Me-C(Bz) Phosphoramidite follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis equipment and rigorous quality control measures to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
2’-O-Me-C(Bz) Phosphoramidite undergoes various chemical reactions, including:
Oxidation: Conversion of the phosphite triester to a phosphate triester.
Reduction: Removal of protecting groups under mild conditions.
Substitution: Introduction of different functional groups at specific positions
Common Reagents and Conditions
Common reagents used in these reactions include iodine for oxidation, and various acids and bases for deprotection and substitution reactions. The conditions are typically mild to prevent degradation of the oligonucleotide .
Major Products Formed
The major products formed from these reactions are modified oligonucleotides with enhanced stability and binding affinity, making them suitable for various applications in research and therapeutics .
Scientific Research Applications
2’-O-Me-C(Bz) Phosphoramidite is widely used in the synthesis of modified oligonucleotides for various applications:
Chemistry: Used in the synthesis of stable oligonucleotides for structural studies.
Biology: Employed in the development of antisense oligonucleotides and siRNA for gene silencing.
Medicine: Utilized in the design of therapeutic oligonucleotides for the treatment of genetic disorders.
Industry: Applied in the production of diagnostic probes and primers for PCR and other molecular biology techniques .
Mechanism of Action
The mechanism of action of 2’-O-Me-C(Bz) Phosphoramidite involves its incorporation into oligonucleotides, where it enhances the stability and binding affinity of the resulting molecules. The methyl and benzoyl groups provide steric hindrance, reducing nuclease degradation and increasing hybridization efficiency .
Comparison with Similar Compounds
Similar Compounds
2’-O-Methyladenosine (2’-O-Me-A(Bz) Phosphoramidite): Similar in structure but with adenine as the base.
2’-O-Methylguanosine (2’-O-Me-G(Bz) Phosphoramidite): Similar in structure but with guanine as the base.
2’-O-Methyluridine (2’-O-Me-U(Bz) Phosphoramidite): Similar in structure but with uracil as the base .
Uniqueness
2’-O-Me-C(Bz) Phosphoramidite is unique due to its specific modifications that provide enhanced stability and binding affinity, making it particularly suitable for therapeutic applications where stability and specificity are crucial .
Properties
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H54N5O9P/c1-32(2)52(33(3)4)62(59-30-14-28-48)61-42-40(60-45(43(42)57-7)51-29-27-41(50-46(51)54)49-44(53)34-15-10-8-11-16-34)31-58-47(35-17-12-9-13-18-35,36-19-23-38(55-5)24-20-36)37-21-25-39(56-6)26-22-37/h8-13,15-27,29,32-33,40,42-43,45H,14,30-31H2,1-7H3,(H,49,50,53,54)/t40-,42-,43-,45-,62?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFSFQRVIPPCBC-VKBHKTMGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H54N5O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00551648 | |
Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-O-methylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00551648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
863.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110764-78-8 | |
Record name | Cytidine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-methyl-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110764-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-O-methylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00551648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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